ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate
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Overview
Description
Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a sulfur atom at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon fragment. These reactions often require specific catalysts and conditions, such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The sulfur atom and the carbonyl group play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate: Similar structure but with a chlorine atom at the 4-position.
Ethyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate: Contains a quinazoline ring instead of a pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Fused pyrimidine rings with different biological activities
Properties
Molecular Formula |
C9H12N2O3S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
ethyl 2-(2-methylsulfanyl-4-oxo-5H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5-10-9(15-2)11-8(6)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
BTWDAUWETDKXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C=NC(=NC1=O)SC |
Origin of Product |
United States |
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